3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a nitrophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrophenylhydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent functional group transformations.
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Step 1: Formation of Hydrazone
Reactants: 2-nitrophenylhydrazine and ethyl cyanoacetate
Conditions: Basic medium (e.g., sodium ethoxide in ethanol)
Product: Hydrazone intermediate
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Step 2: Cyclization
Reactants: Hydrazone intermediate
Conditions: Heating under reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides in the presence of a base (e.g., sodium hydroxide)
Major Products
Oxidation: Formation of corresponding nitroso or nitro derivatives
Reduction: Formation of 3-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, these compounds may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(2-nitrophenyl)-1H-pyrazole-5-carbonitrile
- 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
- 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-amino-1-(2-nitrophenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-5-7-6-14(13-10(7)12)8-3-1-2-4-9(8)15(16)17/h1-4,6H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMFOQVKULUITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)N)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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